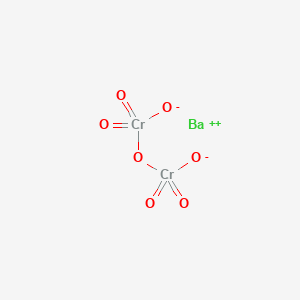

Barium dichromate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Barium chromate, also known as barium tetraoxochromate(VI), is a yellow solid compound with the chemical formula BaCrO4 . It can be found in nature as the mineral Hashemite, although the natural mineral often has sulfur in its composition . It is a yellowish powdered solid, practically insoluble in water, but more soluble in concentrated acids .

Synthesis Analysis

Barium chromate can be prepared by adding a solution of a soluble barium salt, like barium chloride, to a solution of potassium or sodium chromate . The resulting barium chromate precipitates out of the solution as an insoluble yellow powder .

Molecular Structure Analysis

The molecular weight of Barium chromate is 253.321 . The IUPAC Standard InChI is InChI=1S/Ba.Cr.4O and the IUPAC Standard InChIKey is LLFAINNJHFOEGW-UHFFFAOYSA-N .

Chemical Reactions Analysis

In strong acids, an orange solution of barium dichromate is formed . The reaction is as follows:

2BaCrO4(s) + 2H+(aq) ⇌ 2Ba2+(aq) + Cr2O7^2-(aq) + H2O(l) Barium chromate is insoluble in bases .

Physical And Chemical Properties Analysis

Barium chromate is a yellow solid with an odorless property . It has a density of 4.498 g/cm3 at 20°C . It is practically insoluble in water but more soluble in concentrated acids . It is also soluble in mineral acids, but only slightly soluble in acetic acid .

Scientific Research Applications

Oxidation Agent in Organic Chemistry

Barium dichromate (BaCr2O7) serves as a mild oxidizing agent, particularly effective in converting primary and secondary alcohols into their respective aldehydes and ketones. This reaction occurs without over-oxidation, demonstrating the compound's selectivity and efficiency (Mottaghinejad, Shaafi, & Ghasemzadeh, 2004).

Role in Nuclear Chemistry

In nuclear chemistry, barium dichromate plays a role in experiments involving the Szilard effect and the exchange of chromium ions. This compound contributes to the understanding of nuclear reactions and particle behavior (Muxart, Daudel, Daudel, & Haïssinsky, 1947).

Photocatalysis and Pollution Treatment

Barium dichromate has applications in environmental chemistry, particularly in photocatalytic processes for hydrogen generation and the degradation of pollutants. This is significant in the context of renewable energy and environmental remediation (Karthik et al., 2019).

Analytical Chemistry Applications

In analytical chemistry, barium dichromate assists in precise measurements of other elements or compounds. It is used in the amperometric study of co-precipitation processes and in determining the distribution of chromium species in various chemical reactions (Pihlar & Kosta, 1977).

Crystallography and Material Science

Barium dichromate contributes to crystallography and material science through its unique crystal structures. Understanding its crystal forms aids in the synthesis and characterization of novel materials (Blum, 1980).

Chromatography and Separation Techniques

In chromatography, barium dichromate plays a role in the development of more efficient separation techniques, enhancing the performance of chromatographic processes (Cataldi, Campa, Margiotta, & Bufo, 1998).

Development of Advanced Materials

Barium dichromate is involved in the synthesis of advanced materials, such as heterometallic alkoxides and ceramics. These materials have applications in various high-tech industries (Vaarstra et al., 1991).

Mechanism of Action

Safety and Hazards

Barium chromate is toxic if ingested or inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause genetic defects, may cause cancer, and may damage fertility .

properties

IUPAC Name |

barium(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2Cr.7O/q+2;;;;;;;;2*-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWZMKLTBNIIHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

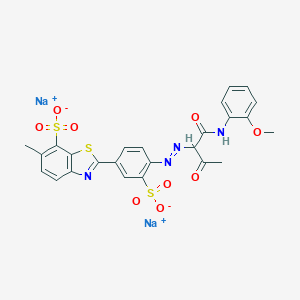

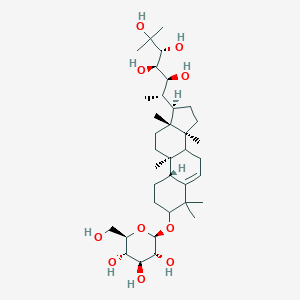

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCr2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium dichromate | |

CAS RN |

13477-01-5 |

Source

|

| Record name | Barium dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)

![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)